![molecular formula C17H14N4O B2929370 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide CAS No. 1396880-06-0](/img/structure/B2929370.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . They have been significant from a biological viewpoint and are highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine analogs has been a focus in recent years due to their versatility and ease of preparation . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds has been developed . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .
Aplicaciones Científicas De Investigación
Fluorescent Probes for Bioimaging
This compound belongs to a family of pyrazolo[1,5-a]pyrimidines which have been identified as strategic compounds for optical applications . They are particularly useful as fluorescent probes due to their tunable photophysical properties. These properties allow them to be used in studying the dynamics of intracellular processes and as chemosensors. Their solid-state emission intensities make them suitable for designing solid-state emitters by proper structural selection .
Antitumor Agents
The pyrazolo[1,5-a]pyrimidine derivatives, to which our compound of interest is related, have shown significant potential as antitumor agents . They have been the subject of various research studies due to their anticancer potential and enzymatic inhibitory activity. This makes them promising candidates for the rational design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Enzymatic Inhibition
These compounds have also been explored for their enzymatic inhibitory properties. The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that has been utilized in drug discovery for its great synthetic versatility and potential for structural modifications .
Synthetic Methodology Development
The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores, is another area of application. This methodology allows for a higher reaction mass efficiency and better solubility in green solvents, which is crucial for sustainable chemistry practices .
Optical Materials Science
Due to their significant photophysical properties, these compounds have attracted attention in material science. They can be used in the development of organic light-emitting devices and other optical applications where their fluorescence can be exploited .
Chelating Agents for Ions
The presence of heteroatoms like nitrogen in the pyrazolo[1,5-a]pyrimidine structure makes these compounds potential chelating agents for ions. This property can be utilized in the development of sensors and other devices that require the binding and detection of specific ions .
Direcciones Futuras
Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds and has an emerging engrossment in synthetic as well as medicinal chemistry . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years . This suggests that there is a promising future for the development and application of “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide” and similar compounds in medicinal chemistry and drug molecule production.
Mecanismo De Acción
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .
Mode of Action
The compound likely binds to the active site of CDK2, preventing its interaction with other proteins and thus inhibiting its function .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the cell from dividing. This can lead to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown .
Result of Action
The inhibition of CDK2 by N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide can lead to cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for the treatment of cancer.
Action Environment
The efficacy and stability of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at certain positions on the compound can improve both its absorption and emission behaviors . .
Propiedades
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(14-11-18-15-6-2-1-5-13(14)15)19-9-12-10-20-21-8-4-3-7-16(12)21/h1-8,10-11,18H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNCRNBNUDPIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

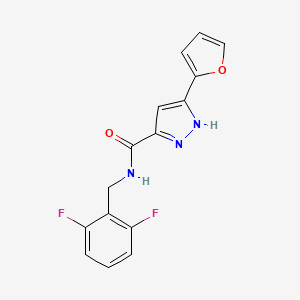
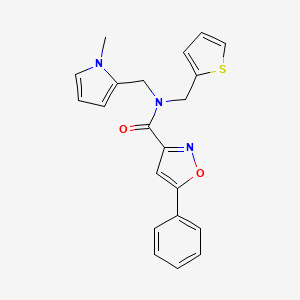

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)
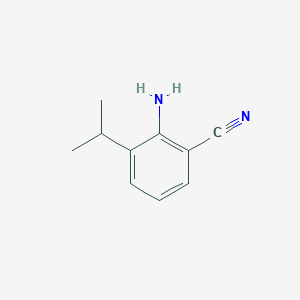
![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)

![7-ethyl-1,3-dimethyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2929302.png)
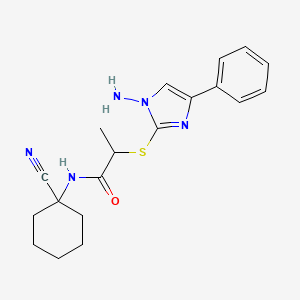
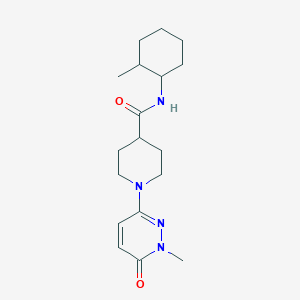
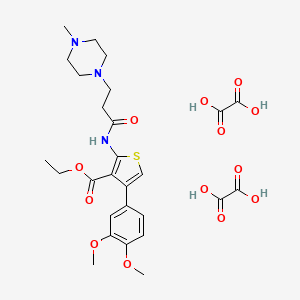
![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)